3-({1-[(Tert-butoxy)carbonyl]-3-methylazetidin-3-yl}oxy)propanoic acid
Description
3-({1-[(Tert-butoxy)carbonyl]-3-methylazetidin-3-yl}oxy)propanoic acid (CAS: 1554316-81-2) is a synthetic organic compound with the molecular formula C₁₂H₂₁NO₄ and a molecular weight of 243.31 g/mol . It features a 4-membered azetidine ring substituted with a methyl group and a tert-butoxycarbonyl (Boc) protecting group.
Properties
Molecular Formula |
C12H21NO5 |
|---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
3-[3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]oxypropanoic acid |
InChI |
InChI=1S/C12H21NO5/c1-11(2,3)18-10(16)13-7-12(4,8-13)17-6-5-9(14)15/h5-8H2,1-4H3,(H,14,15) |
InChI Key |
XVHHYIQBYHOTJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(C1)C(=O)OC(C)(C)C)OCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Boc Protection of 3-Methylazetidin-3-Ol
The tert-butoxycarbonyl (Boc) group is introduced to the azetidine nitrogen to stabilize the amine during subsequent reactions. A standard protocol involves reacting 3-methylazetidin-3-ol with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) using triethylamine (TEA) as a base.
Ether Linkage Formation via Mitsunobu Reaction
The Mitsunobu reaction couples Boc-protected 3-methylazetidin-3-ol with methyl 3-hydroxypropanoate to form the ether bond. This method avoids harsh conditions and preserves stereochemistry.
Ester Hydrolysis to Propanoic Acid
The methyl ester is hydrolyzed to the carboxylic acid using lithium hydroxide (LiOH) in a tetrahydrofuran (THF)/water mixture.
Industrial-Scale Production Strategies
Continuous Flow Microreactor Systems
Industrial synthesis prioritizes scalability and purity. Flow microreactors enable precise control over reaction parameters (e.g., temperature, residence time), reducing side reactions.
Alkylation as a Cost-Effective Alternative
Alkylation of Boc-3-methylazetidin-3-olate with methyl 3-bromopropanoate offers a lower-cost route but faces steric challenges.
- Conditions :
Reaction Optimization and Challenges
Minimizing Steric Hindrance in Alkylation
The 3-methyl group on the azetidine ring impedes nucleophilic attack during alkylation. Strategies include:
Impurity Control in Boc Protection
Common impurities include over-Boc-protected species and residual starting material. Solutions involve:
- Chromatography : Silica gel chromatography (hexane/ethyl acetate) removes byproducts.
- Crystallization : Recrystallization from ethanol/water yields ≥99% pure Boc-azetidine.
Comparative Analysis of Methods
| Method | Key Steps | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|---|
| Mitsunobu Reaction | Boc protection → Mitsunobu → Hydrolysis | 70–75 | 98 | Moderate | High |
| Alkylation | Boc protection → Alkylation → Hydrolysis | 60–65 | 95 | High | Moderate |
| Flow Microreactor | Integrated Boc/Mitsunobu steps | 85–90 | 99 | High | High |
Chemical Reactions Analysis
Types of Reactions
3-({1-[(Tert-butoxy)carbonyl]-3-methylazetidin-3-yl}oxy)propanoic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, NaBH4, ethanol
Substitution: NaN3, KCN, DMF
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Drug Development
The compound's unique structure allows it to interact with various biological targets, making it a valuable candidate in drug discovery. Its mechanism of action often involves the selective removal of the tert-butoxycarbonyl group under acidic conditions, revealing active amine functionalities that can participate in biochemical pathways.
Anticancer Activity
Research has indicated potential anticancer properties for this compound. Studies show that it can induce apoptosis in cancer cell lines through activation of caspase pathways. For instance, derivatives of this compound have been tested against human HCT-116 and MCF-7 cell lines, demonstrating significant antiproliferative activity .
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent, effective against both Gram-positive and Gram-negative bacteria at low micromolar concentrations. This suggests its potential as a lead compound for antibiotic development .
Anti-inflammatory Effects
In vitro assays indicate that this compound inhibits cyclooxygenase (COX) enzymes, which are key targets in the treatment of inflammatory diseases. This inhibition leads to reduced production of pro-inflammatory mediators .
Comparative Analysis with Related Compounds
| Compound Name | Structure | Notable Features |
|---|---|---|
| 3-Amino Propanoic Acid | Basic amino acid structure | Simple amino acid, less complex |
| N-Boc-L-alanine | Contains a tert-butoxycarbonyl group | Used as a building block in peptide synthesis |
| 4-(Azetidin-1-yl)-butanoic Acid | Contains an azetidine ring | Similar ring structure but different functional groups |
The unique aspect of 3-({1-[(Tert-butoxy)carbonyl]-3-methylazetidin-3-yl}oxy)propanoic acid lies in its combination of protective and reactive functionalities, enhancing its stability and reactivity compared to simpler analogs .
Mechanism of Action
The mechanism of action of 3-({1-[(Tert-butoxy)carbonyl]-3-methylazetidin-3-yl}oxy)propanoic acid involves its role as a protecting group in organic synthesis. The Boc group protects the amine functionality from unwanted reactions, allowing for selective transformations of other functional groups. The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to reveal the free amine .
Comparison with Similar Compounds
3-[1-(tert-Butoxycarbonyl)pyrrolidin-3-yl]benzoic Acid
- Structure : Contains a 5-membered pyrrolidine ring (instead of azetidine) and a benzoic acid group.
- Molecular Formula: Likely C₁₅H₁₉NO₄ (exact weight unlisted).
- The aromatic benzoic acid group enhances π-π stacking interactions, which may improve binding to hydrophobic enzyme pockets compared to the aliphatic propanoic acid in the target compound . Higher molecular weight due to the benzene ring.
3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic Acid
- Structure: Lacks a heterocyclic ring; features a Boc-protected amino group on a branched propanoic acid chain.
- Molecular Formula: C₉H₁₇NO₄ (MW: 203.24 g/mol) .
- Lower molecular weight may improve bioavailability but reduce target specificity.
3-{[(Tert-butoxy)carbonyl]amino}-3-(1-methylcyclopentyl)propanoic Acid
- Structure : Contains a cyclopentyl group instead of azetidine.
- Molecular Formula: C₁₄H₂₅NO₄ (MW: 271.35 g/mol) .
- Key Differences :
Physicochemical Properties
Biological Activity
3-({1-[(Tert-butoxy)carbonyl]-3-methylazetidin-3-yl}oxy)propanoic acid, with the CAS number 1823510-15-1, is a synthetic organic compound notable for its unique structural features and potential biological activities. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and an azetidine ring, which contribute to its reactivity and interactions with biological systems.
Chemical Structure and Properties
- Molecular Formula : C12H21NO5
- Molecular Weight : 259.3 g/mol
- Purity : Typically >95%
The structural formula can be represented as follows:
The biological activity of 3-({1-[(Tert-butoxy)carbonyl]-3-methylazetidin-3-yl}oxy)propanoic acid is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The Boc group can be selectively removed under acidic conditions, revealing an active amine functionality that participates in various biochemical pathways. This mechanism facilitates its role in drug discovery and development, particularly in the synthesis of bioactive compounds.
Biological Activity
Research indicates that compounds similar to 3-({1-[(Tert-butoxy)carbonyl]-3-methylazetidin-3-yl}oxy)propanoic acid exhibit a range of biological activities:
- Antimicrobial Activity : Some studies suggest that azetidine derivatives possess antimicrobial properties, making them potential candidates for developing new antibiotics.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, which can be beneficial in treating diseases where enzyme activity is dysregulated.
- Cellular Interaction : The unique structure allows for interactions with cellular receptors, potentially influencing cell signaling pathways.
Study 1: Antimicrobial Properties
A study published in Journal of Medicinal Chemistry explored the antimicrobial efficacy of azetidine derivatives, including those with Boc protection. Results indicated significant activity against Gram-positive bacteria, suggesting potential applications in antibiotic development .
Study 2: Enzyme Inhibition
Research conducted on azetidine-based compounds demonstrated their ability to inhibit specific proteases involved in cancer progression. The findings highlight the potential of 3-({1-[(Tert-butoxy)carbonyl]-3-methylazetidin-3-yl}oxy)propanoic acid as a lead compound for anticancer drug development .
Comparative Analysis
To better understand the biological significance of this compound, a comparison with similar compounds is provided below:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 3-Acetylazetidine | Structure | Antimicrobial |
| 4-Methylazetidine | Structure | Enzyme Inhibition |
| 2-(tert-butoxycarbonyl)-amino acids | Structure | Various (antiviral, anticancer) |
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 3-({1-[(Tert-butoxy)carbonyl]-3-methylazetidin-3-yl}oxy)propanoic acid in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. For aerosol exposure, employ NIOSH-approved respirators (e.g., P95 for low-level exposure; OV/AG/P99 for higher protection) .
- Ventilation : Conduct reactions in a fume hood to avoid inhalation of dust or vapors.
- Incompatible Materials : Avoid contact with strong acids, bases, oxidizers, and reducers, as these may trigger hazardous reactions .
- Spill Management : Isolate spills with sand or concrete and dispose via certified hazardous waste channels .
Q. What is the synthetic route for preparing this compound, and what are the critical steps?
- Methodological Answer :
- Procedure : A modified procedure involves reacting tert-butyl 3-oxoazetidine-1-carboxylate with 2-(aminooxy)propanoic acid hydrochloride in the presence of sodium acetate (NaOAc) as a buffering agent. The reaction achieves 100% yield under optimized conditions (2.00 mmol scale) .
- Key Steps :
Stoichiometry : Maintain a 1:1.2 molar ratio of azetidine precursor to aminooxypropanoic acid.
Purification : Use column chromatography or recrystallization to isolate the off-white amorphous solid .
Q. How should this compound be stored to ensure long-term stability?
- Methodological Answer :
- Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C. Protect from moisture and light. Separate from food, cosmetics, and incompatible chemicals .
Advanced Research Questions
Q. How can the synthesis be optimized to improve yield or purity?
- Methodological Answer :
- Reaction Optimization :
- Temperature : Conduct trials at 0–5°C to minimize side reactions (e.g., Boc-group cleavage).
- Catalyst Screening : Test alternative bases (e.g., triethylamine) to enhance reaction efficiency .
- Analytical Validation : Use HPLC (C18 column, acetonitrile/water gradient) to monitor reaction progress and quantify impurities .
Q. What analytical techniques are recommended for structural characterization and purity assessment?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- 1H NMR (DMSO-d6): Identify peaks for tert-butyl (δ 1.4 ppm), azetidine (δ 3.2–3.8 ppm), and carboxylic acid (δ 12.1 ppm).
- 13C NMR : Confirm Boc-group integrity (δ 155–160 ppm for carbonyl) .
- Mass Spectrometry (MS) : ESI-MS in positive mode to verify molecular ion [M+H]+ at m/z 318.4 .
Q. What role does sodium acetate play in the synthesis, and how does its concentration affect the reaction?
- Methodological Answer :
- Role : NaOAc acts as a mild base to neutralize HCl generated during the coupling reaction, preventing acid-catalyzed decomposition of the Boc group .
- Concentration Impact : Excess NaOAc (≥2.4 equiv) ensures complete neutralization but may complicate purification. Titrate to balance yield and ease of isolation .
Q. How does the tert-butoxycarbonyl (Boc) group influence the compound’s stability under acidic or basic conditions?
- Methodological Answer :
- Acidic Conditions : The Boc group is labile in strong acids (e.g., TFA), enabling selective deprotection for downstream functionalization.
- Basic Conditions : Stable in mild bases (pH <10) but degrades in strong alkalis, releasing CO2 and tert-butanol .
Q. What are the potential byproducts during synthesis, and how can they be identified or mitigated?
- Methodological Answer :
- Common Byproducts :
- Hydrolysis Products : Free azetidine due to Boc cleavage (monitor via TLC, Rf ~0.3 in ethyl acetate/hexane).
- Dimerization : Cross-linked propanoic acid derivatives (detectable via MS/MS fragmentation).
- Mitigation Strategies :
- Use anhydrous solvents and controlled reaction temperatures.
- Employ scavengers (e.g., molecular sieves) to absorb residual moisture .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
